[5-(4-Nitrophenyl)furan-2-yl]methyl acetate
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Overview
Description
[5-(4-nitrophenyl)-2-furyl]methyl acetate: is an organic compound that features a furan ring substituted with a nitrophenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-nitrophenyl)-2-furyl]methyl acetate typically involves the following steps:
Nitration of Phenyl Group: The starting material, phenylfuran, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.
Acetylation: The resulting nitrophenylfuran is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of [5-(4-nitrophenyl)-2-furyl]methyl acetate may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in [5-(4-nitrophenyl)-2-furyl]methyl acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The furan ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or alcohols, basic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: [5-(4-aminophenyl)-2-furyl]methyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile.
Oxidation: Oxidized furan derivatives.
Scientific Research Applications
[5-(4-nitrophenyl)-2-furyl]methyl acetate: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be investigated for potential therapeutic uses.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(4-nitrophenyl)-2-furyl]methyl acetate depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound features a similar furan ring and nitrophenyl group but with a fluorine substitution and a carboxylate ester instead of an acetate ester.
(E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound has a furan ring with a hydroxymethyl group and a different substitution pattern.
Uniqueness
- The presence of the acetate ester in [5-(4-nitrophenyl)-2-furyl]methyl acetate provides unique reactivity compared to similar compounds with different ester groups.
- The nitrophenyl substitution offers specific electronic and steric properties that influence its chemical behavior and potential applications.
Properties
Molecular Formula |
C13H11NO5 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
[5-(4-nitrophenyl)furan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H11NO5/c1-9(15)18-8-12-6-7-13(19-12)10-2-4-11(5-3-10)14(16)17/h2-7H,8H2,1H3 |
InChI Key |
ACOQZKWFDJAPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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